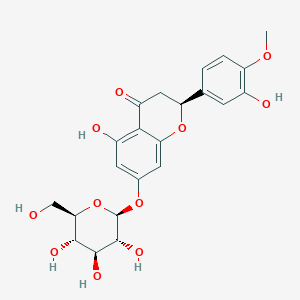

Hesperetin 7-O-glucoside

Description

Hesperetin 7-O-glucoside has been reported in Cunila with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYMQORONDIDD-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953661 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31712-49-9 | |

| Record name | Hesperetin 7-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperitin-7-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hesperetin 7-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside is a flavanone glycoside naturally occurring in a variety of plant species, with a particularly high concentration in citrus fruits. As a key metabolite of the more abundant flavonoid hesperidin, it exhibits significant biological activities and superior bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources and distribution of Hesperetin 7-O-glucoside, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution

Hesperetin 7-O-glucoside is predominantly found in the plant kingdom, with the highest concentrations reported in the genus Citrus. It is also a known constituent of other plants, including those used in traditional medicine.

Distribution in Citrus Species

Citrus fruits are the most significant natural source of Hesperetin 7-O-glucoside. It is often present as a precursor to other flavonoids, such as neohesperidin and naringin. The concentration of Hesperetin 7-O-glucoside can vary significantly depending on the species, cultivar, maturity of the fruit, and the specific plant part. Immature fruits, in particular, have been shown to contain higher concentrations of this compound.

While hesperidin (hesperetin 7-O-rutinoside) is the most abundant flavanone glycoside in many citrus species, Hesperetin 7-O-glucoside is a direct biosynthetic precursor and a product of hesperidin metabolism.[1] Its presence has been confirmed in various citrus varieties, including sweet oranges, lemons, and grapefruits.[2] The peels of citrus fruits are an especially rich source of this flavonoid.[3]

Distribution in Other Plant Species

Beyond the Citrus genus, Hesperetin 7-O-glucoside has been identified in other plant species. Notably, it is a naturally occurring flavonoid monoglucoside in Citri Reticulatae Pericarpium (the dried peel of Citrus reticulata 'Chachiensis'), a plant material used in traditional Chinese medicine.[4]

Quantitative Data

The following tables summarize the quantitative data available on the concentration of Hesperetin 7-O-glucoside in various natural sources. It is important to note that these values can be influenced by factors such as the extraction method, analytical technique, and environmental conditions during plant growth.

Table 1: Quantitative Distribution of Hesperetin 7-O-glucoside in Immature Citrus aurantium Fruit

| Days After Anthesis | Hesperetin 7-O-glucoside (μg/g fresh weight) |

| 40 | 150 |

| 60 | 250 |

| 80 | 200 |

| 100 | 120 |

| 120 | 50 |

| 140 | <10 |

Data adapted from a study on the quantitative distribution in immature fruits of Citrus aurantium.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Hesperetin 7-O-glucoside from plant materials.

Extraction of Flavonoids from Citrus Peel

Objective: To extract total flavonoids, including Hesperetin 7-O-glucoside, from citrus peel.

Methodology: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Fresh citrus peels are washed, dried at 40-50°C, and ground into a fine powder.

-

Extraction Solvent: A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used.

-

Extraction Procedure:

-

Mix the powdered citrus peel with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 30-60 minutes at a controlled temperature (e.g., 50°C).

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the flavonoid extract.

-

The extraction can be repeated on the residue to maximize yield.

-

-

Solvent Removal: The ethanol from the combined supernatants is removed using a rotary evaporator under reduced pressure. The remaining aqueous extract can be used for further isolation and purification.

Isolation of Hesperetin 7-O-glucoside

Objective: To isolate Hesperetin 7-O-glucoside from the crude flavonoid extract.

Methodology: Column Chromatography

-

Stationary Phase: Macroporous adsorption resin (e.g., Amberlite XAD-16) or Sephadex LH-20 are suitable for the separation of flavonoids.

-

Mobile Phase: A gradient of ethanol in water is typically used for elution.

-

Procedure:

-

The crude extract is loaded onto the pre-equilibrated chromatography column.

-

The column is washed with deionized water to remove sugars and other polar impurities.

-

A stepwise or linear gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol in water) is used to elute the flavonoids.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Hesperetin 7-O-glucoside.

-

Fractions rich in the target compound are combined and the solvent is evaporated to yield the purified Hesperetin 7-O-glucoside.

-

Quantification of Hesperetin 7-O-glucoside

Objective: To determine the concentration of Hesperetin 7-O-glucoside in an extract or purified sample.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

A typical gradient might start with a low percentage of B, increasing linearly over time to elute the compounds.

-

-

Detection: UV detection at approximately 284 nm.

-

Quantification:

-

Prepare a series of standard solutions of Hesperetin 7-O-glucoside of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract.

-

The concentration of Hesperetin 7-O-glucoside in the sample is determined by comparing its peak area to the calibration curve.

-

Biosynthesis and Experimental Workflow

Biosynthesis of Hesperetin 7-O-glucoside

Hesperetin 7-O-glucoside is synthesized in plants via the phenylpropanoid pathway. The immediate precursor is the aglycone hesperetin, which is formed from naringenin. The final step in the formation of Hesperetin 7-O-glucoside is the attachment of a glucose molecule to the 7-hydroxyl group of hesperetin, a reaction catalyzed by the enzyme UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT).[6]

Caption: Biosynthetic pathway of Hesperetin 7-O-glucoside.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of Hesperetin 7-O-glucoside from a plant source.

Caption: Experimental workflow for Hesperetin 7-O-glucoside.

Conclusion

Hesperetin 7-O-glucoside is a valuable natural product with significant potential in the fields of medicine and nutrition. This guide has provided a comprehensive overview of its natural sources, with a focus on citrus fruits, and has detailed the necessary experimental protocols for its study. The provided information on its biosynthesis and a clear experimental workflow will aid researchers in the efficient extraction, isolation, and quantification of this promising flavonoid. Further research into a wider range of plant sources and the development of optimized extraction and purification techniques will be crucial for unlocking the full potential of Hesperetin 7-O-glucoside.

References

- 1. Hesperetin - Wikipedia [en.wikipedia.org]

- 2. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hesperetin 7-O-glucoside Biosynthesis Pathway in Citrus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperetin 7-O-glucoside, a key flavonoid monoglucoside, is a direct precursor to the abundant flavanone glycoside hesperidin found in citrus fruits. Hesperidin and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Understanding the biosynthesis of hesperetin 7-O-glucoside is crucial for the metabolic engineering of citrus varieties with enhanced nutritional and therapeutic value. This technical guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved processes.

Core Biosynthesis Pathway

The biosynthesis of hesperetin 7-O-glucoside in citrus is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone skeleton, which is then specifically glucosylated. The pathway can be broadly divided into two main stages: the formation of the aglycone hesperetin and its subsequent glucosylation.

Stage 1: Biosynthesis of Hesperetin

The synthesis of hesperetin originates from the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), leads to the formation of naringenin, a central intermediate in flavonoid biosynthesis.[1] Naringenin is then converted to hesperetin through the action of a flavonoid 3'-hydroxylase (F3'H) and a naringenin 7-O-methyltransferase (NOMT).

Stage 2: Glucosylation of Hesperetin

The final and committing step in the biosynthesis of hesperetin 7-O-glucoside is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of hesperetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), specifically a flavanone 7-O-glucosyltransferase (F7GT). Several UGTs with this activity have been identified and characterized in various citrus species.

dot

Caption: Biosynthesis pathway of Hesperetin 7-O-glucoside in citrus.

Quantitative Data

The efficiency of the glucosylation step is a critical determinant of the overall yield of hesperetin 7-O-glucoside. The kinetic parameters of several citrus UGTs have been characterized, providing insights into their substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of a Recombinant Citrus sinensis UDP-Glucosyltransferase (CsUGT76F1) with Various Flavonoid Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| Hesperetin | 15.16 | 0.77 | 0.051 |

| Naringenin | 20.41 | 0.71 | 0.035 |

| Diosmetin | 43.27 | 1.60 | 0.037 |

| Quercetin | 36.78 | 0.58 | 0.016 |

| Kaempferol | 28.09 | 0.46 | 0.016 |

Data sourced from a study on a flavonoid glycosyltransferase from Sweet Orange (Citrus sinensis).[2]

Table 2: Catalytic Efficiency of Recombinant Pummelo (Citrus grandis) 7-O-Glucosyltransferases (CgUGTs)

| Enzyme | Substrate | Kcat/Km (M-1s-1) |

| CgUGT89D30 | Apigenin | 88.23 |

| CgUGT90A31 | Naringenin | 52.02 |

| CgUGT90A31 | Isosakuranetin | 98.31 |

| CgUGT73AC12 | Isosakuranetin | 37.57 |

Data sourced from a study on novel 7-O-glucosyltransferases from pummelo.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the hesperetin 7-O-glucoside biosynthesis pathway.

Flavonoid Extraction from Citrus Peel for HPLC Analysis

This protocol describes an enzyme-assisted extraction method for the recovery of phenolic compounds from citrus peels.

Materials:

-

Citrus peels (e.g., orange, grapefruit)

-

Cellulase enzyme (e.g., Celluclast® 1.5 L)

-

Phosphate buffer (pH 5.0)

-

Ethanol

-

Centrifuge

-

Rotary evaporator

-

HPLC-grade methanol and water

-

Formic acid

Procedure:

-

Sample Preparation: Fresh citrus peels are washed, dried, and ground into a fine powder.

-

Enzymatic Hydrolysis:

-

Suspend the peel powder in phosphate buffer (pH 5.0) at a solid-to-liquid ratio of 1:20 (w/v).

-

Add cellulase to a final concentration of 2% (v/v).

-

Incubate the mixture at 50°C for 2 hours with constant shaking.

-

Inactivate the enzyme by heating the mixture at 90°C for 10 minutes.

-

-

Extraction:

-

Cool the mixture to room temperature and add an equal volume of ethanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Concentration and Reconstitution:

-

Evaporate the ethanol from the supernatant using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the crude flavonoid extract.

-

Reconstitute the dried extract in HPLC-grade methanol for analysis.

-

Quantification of Hesperetin and Hesperetin 7-O-glucoside by HPLC-UV

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20-80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80-20% B (linear gradient)

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Quantification:

-

Prepare standard solutions of hesperetin and hesperetin 7-O-glucoside of known concentrations in methanol.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the analytes in the citrus extracts by comparing their peak areas to the respective calibration curves.[4][5][6]

Recombinant Expression and Purification of a Citrus UGT

This protocol outlines the expression of a His-tagged UGT in E. coli and its subsequent purification.

Materials:

-

pET expression vector containing the citrus UGT gene with a His-tag.

-

E. coli BL21(DE3) competent cells.

-

LB broth and agar plates with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

SDS-PAGE reagents.

Procedure:

-

Transformation: Transform the pET-UGT plasmid into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.

-

Expression:

-

Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C for 16-20 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged UGT with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro UGT Activity Assay

This protocol describes a method to determine the enzymatic activity of a purified recombinant UGT.

Reaction Mixture (50 µL total volume):

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

1 mM DTT

-

2 mM UDP-glucose

-

100 µM Hesperetin (substrate)

-

1-5 µg of purified recombinant UGT

Procedure:

-

Reaction Setup: Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the purified UGT.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 50 µL of ice-cold methanol.

-

Analysis: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet any precipitated protein. Analyze the supernatant by HPLC-UV as described in Protocol 2 to quantify the formation of hesperetin 7-O-glucoside.

-

Kinetic Analysis: To determine Km and Vmax values, perform the assay with varying concentrations of hesperetin (e.g., 5-200 µM) while keeping the UDP-glucose concentration constant and at a saturating level. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Identification and Characterization of Citrus UGTs

dot

Caption: Experimental workflow for UGT identification and characterization.

Conclusion

The biosynthesis of hesperetin 7-O-glucoside is a well-defined pathway in citrus, culminating in the crucial glucosylation step catalyzed by flavanone 7-O-glucosyltransferases. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research may focus on the identification and characterization of novel UGTs with improved catalytic efficiencies, the elucidation of the regulatory networks governing this pathway, and the application of this knowledge for the targeted engineering of citrus fruits with enhanced health-promoting properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 3. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification and localization of hesperidin and rutin in Citrus sinensis grafted on C. limonia after Xylella fastidiosa infection by HPLC-UV and MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Hesperetin 7-O-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside, a flavonoid monoglucoside, is a naturally occurring compound found predominantly in citrus fruits. As a glucoside of hesperetin, it exhibits a range of biological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for Hesperetin 7-O-glucoside, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

Hesperetin 7-O-glucoside is structurally characterized by a flavanone backbone (hesperetin) linked to a glucose molecule at the 7-position via an O-glycosidic bond.

| Identifier | Value |

| IUPAC Name | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1] |

| SMILES | COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[1] |

| InChI Key | ADSYMQORONDIDD-ZJHVPRRPSA-N[1] |

| Molecular Formula | C₂₂H₂₄O₁₁[1] |

| CAS Number | 31712-49-9[1] |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Hesperetin 7-O-glucoside is presented below.

Table 1: Physicochemical Properties of Hesperetin 7-O-glucoside

| Property | Value | Source |

| Molecular Weight | 464.42 g/mol | [2] |

| Melting Point | 206-207 °C | [3] |

| Boiling Point (Predicted) | 807.1 ± 65.0 °C | [3] |

| pKa (Predicted) | 7.16 ± 0.40 | [3] |

| Solubility | Soluble in DMSO (25 mg/mL), DMF (5 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Enhanced solubility in 10% ethanol compared to hesperidin and hesperetin. | [4][5][6] |

| Appearance | White to off-white powder | [3] |

| UV λmax | 286 nm | [6] |

Table 2: Spectroscopic Data for Hesperetin 7-O-glucoside

| Spectroscopy | Data |

| ¹H-NMR (600 MHz, DMSO-d6) δ (ppm) | 12.04 (s, 1H), 9.11 (s, 1H), 6.94- 6.88 (m, 3H), 6.17-6.14 (m, 2H), 5.50 (dd, J = 12.2, 3.0 Hz, 1H), 5.00-4-96 (m, 1H), 3.78 (s, 3H), 3.66 (dd, J = 11.0, 4.7 Hz, 1H), 3.32-3.27 (m, 2H), 3.25- 3.14 (m, 5H) |

| ¹³C-NMR (150 MHz, DMSO-d6) δ (ppm) | 197.0, 165.3, 165.2, 162.6, 147.9, 146.4, 130.9, 117.8, 114.1, 112.0, 103.3, 99.6, 99.5, 96.4, 95.5, 78.5, 77.1, 76.2, 72.9, 69.4, 60.5, 55.7 |

| Mass Spectrometry (m/z) | [M+Na]⁺: 486.9, [M+K]⁺: 502.9 |

Biological Activities and Signaling Pathways

Hesperetin 7-O-glucoside exhibits a spectrum of biological activities, including anti-inflammatory, antihypertensive, and antibacterial effects.

Anti-inflammatory Activity

Hesperetin 7-O-glucoside has been shown to possess potent anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. Hesperetin 7-O-glucoside | C22H24O11 | CID 147394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 31712-49-9 CAS MSDS (ERIODICTIOL-7-GLUCOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Citrus Polyphenol Hesperidin Stimulates Production of Nitric Oxide in Endothelial Cells while Improving Endothelial Function and Reducing Inflammatory Markers in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 6. caymanchem.com [caymanchem.com]

Hesperetin 7-O-glucoside: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (Hes-7-G), a flavonoid glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential therapeutic applications. As a more bioavailable precursor to hesperetin, its mechanism of action at the cellular level is of critical importance for drug development and pharmacological research. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Hesperetin 7-O-glucoside, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Core Mechanisms of Action

Hesperetin 7-O-glucoside exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. Upon cellular uptake, it is often hydrolyzed to its aglycone form, hesperetin, which then interacts with various intracellular targets. The primary mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

Anti-inflammatory Effects

Hesperetin 7-O-glucoside has demonstrated significant anti-inflammatory activity in vitro, primarily in macrophage cell lines such as RAW264.7, which are key players in the inflammatory response. The anti-inflammatory effects are characterized by a reduction in the production of pro-inflammatory mediators.

A key study demonstrated that Hesperetin 7-O-glucoside, at a concentration of 5 μM, significantly restored cellular metabolic disorders and inflammation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[1][2]. While its aglycone, hesperetin, may show higher potency at lower concentrations, hesperidin glucoside (a similar compound) is effective at higher concentrations with lower cytotoxicity[3]. The anti-inflammatory action is largely attributed to the downregulation of the NF-κB signaling pathway.

dot

Caption: Inhibition of the NF-κB signaling pathway by Hesperetin 7-O-glucoside.

Antioxidant Effects

The antioxidant properties of Hesperetin 7-O-glucoside are linked to its ability to scavenge free radicals and to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Hesperetin, the aglycone of Hes-7-G, has been shown to activate the Nrf2 pathway. This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase[4][5]. While direct evidence for Hes-7-G is still emerging, its structural similarity and conversion to hesperetin strongly suggest a similar mechanism. In comparative studies, hesperetin demonstrated higher radical scavenging activity than its glycoside forms in DPPH and ABTS assays[6].

dot

Caption: Activation of the Nrf2 antioxidant pathway by Hesperetin 7-O-glucoside.

Potential Anticancer Effects

While most in vitro anticancer research has focused on hesperetin, the findings provide a strong rationale for the potential of Hesperetin 7-O-glucoside, which can be metabolized to hesperetin. Hesperetin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

For instance, hesperetin induced apoptosis in human cervical cancer cells through both death receptor and mitochondrial pathways, with an IC50 of 650 μM in SiHa cells[7]. It has also been shown to induce G0/G1 phase arrest in chronic myeloid leukemia cells[8]. The anticancer effects are often associated with the modulation of signaling pathways that control cell proliferation and survival.

dot

Caption: Anticancer workflow of Hesperetin 7-O-glucoside in vitro.

Quantitative Data Summary

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Hesperetin 7-O-glucoside | Anti-inflammatory | RAW264.7 | Effective Concentration | 5 µM | [1][2] |

| Hesperetin | Cytotoxicity | SiHa | IC50 | 650 µM | [7] |

| Hesperetin | DPPH Radical Scavenging | - | SC50 | 525.18 ± 1.02 µM | [6] |

| Hesperidin Glucoside | DPPH Radical Scavenging | - | SC50 | 911.00 ± 0.14 µM | [6] |

| Hesperetin | ABTS Radical Scavenging | - | SC50 | 489 µM | [9] |

| Hesperidin Glucoside | ABTS Radical Scavenging | - | SC50 | 715 µM | [9] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory response studies, cells are typically seeded in 24-well or 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Hesperetin 7-O-glucoside (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Procedure (for TNF-α):

-

Coat a 96-well plate with a capture antibody specific for TNF-α overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm and calculate the TNF-α concentration from the standard curve.

-

Western Blot Analysis for NF-κB Activation

-

Principle: Western blotting is used to detect the levels of specific proteins, such as the p65 subunit of NF-κB, in cell lysates to assess pathway activation.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 (or phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control, such as β-actin or GAPDH.

-

Conclusion

Hesperetin 7-O-glucoside demonstrates significant in vitro bioactivity, primarily through its anti-inflammatory and antioxidant effects. Its mechanism of action is closely tied to the modulation of the NF-κB and Nrf2 signaling pathways, which are critical regulators of cellular stress responses. While much of the detailed mechanistic work has been performed on its aglycone, hesperetin, the available evidence strongly supports a similar mode of action for Hesperetin 7-O-glucoside following cellular uptake and hydrolysis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this promising natural compound for various therapeutic applications. Further studies are warranted to elucidate the direct signaling effects of the glycoside form and to expand the investigation into its potential anticancer activities.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The apoptotic effect of hesperetin on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fisetin and hesperetin induced apoptosis and cell cycle arrest in chronic myeloid leukemia cells accompanied by modulation of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hesperetin 7-O-glucoside: A Comprehensive Technical Guide on its Biological Activities and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (Hes-7-G), a flavonoid monoglucoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a key metabolite of hesperidin, Hes-7-G exhibits enhanced bioavailability, making it a promising candidate for the development of novel therapeutic agents and nutraceuticals. This technical guide provides an in-depth overview of the pharmacological properties of Hesperetin 7-O-glucoside, with a focus on its quantitative efficacy, the experimental methodologies used to elucidate its functions, and the underlying molecular signaling pathways.

Chemical Structure

-

IUPAC Name: (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydrochromen-4-one

-

Molecular Formula: C₂₂H₂₄O₁₁

-

Molecular Weight: 464.4 g/mol

-

InChI Key: ADSYMQORONDIDD-ZJHVPRRPSA-N

-

SMILES: COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O

Core Biological Activities and Pharmacology

Hesperetin 7-O-glucoside demonstrates a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antihypertensive, anti-cancer, neuroprotective, and bone-protective activities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the efficacy of Hesperetin 7-O-glucoside in various experimental models.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity

| Target/Assay | Organism/System | Parameter | Value | Reference(s) |

| Human HMG-CoA Reductase | Human | Kᵢ | 9.8 µM | [1][2] |

| Human Intestinal Maltase | Human | Kᵢ | 1.8 mM | [1][2] |

| DPPH Radical Scavenging | Cell-free assay | IC₅₀ | 2.04 mM | [3] |

Table 2: In Vivo Anti-inflammatory and Bone Protective Effects

| Biological Activity | Animal Model | Dosage | Outcome | Reference(s) |

| Anti-inflammatory | Dextran sodium sulfate (DSS)-induced colitis in mice | 1 mg/kg (oral) | Markedly alleviated inflammatory status, recovered colon length, and reduced mRNA levels of TNF-α and IL-22. | [4] |

| Bone Protection | Ovariectomized (OVX) rats | 2.5 and 5 g/kg of diet | Prevented decreases in bone mineral density in the femur. | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 600 µM) is prepared in ethanol. For the assay, a working solution (e.g., 120 µM) is made by diluting the stock solution with methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[5][6]

-

Sample Preparation: Hesperetin 7-O-glucoside is dissolved in a suitable solvent (e.g., 50% ethanol) to prepare a stock solution, from which serial dilutions are made.[1]

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution. To this, add 100 µL of the DPPH working solution.[1] A blank well should contain the solvent instead of the sample.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1][6]

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[1]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of percent inhibition against concentration.

HMG-CoA Reductase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8), a solution of NADPH, a solution of HMG-CoA, and the HMG-CoA reductase enzyme solution.[7][8]

-

Reaction Setup: In a 96-well plate, add the reaction buffer, NADPH solution, and the enzyme. Then, add the test compound (Hesperetin 7-O-glucoside) at various concentrations. A control well should contain the solvent instead of the inhibitor.[7]

-

Initiation of Reaction: The reaction is initiated by adding the HMG-CoA solution to each well.[7]

-

Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically at 37°C for a set period (e.g., 10-15 minutes) using a microplate reader.[7][8]

-

Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The inhibitory constant (Kᵢ) is then calculated from dose-response curves.

Ovariectomized (OVX) Rat Model for Osteoporosis

This in vivo model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of potential therapeutic agents.

Protocol:

-

Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar, typically 6 months old) are used.[9][10][11]

-

Ovariectomy: The rats are anesthetized, and a bilateral ovariectomy is performed through a dorsolateral skin incision to induce estrogen deficiency, which leads to bone loss. A sham-operated group undergoes the same surgical procedure without the removal of the ovaries.[9][11]

-

Treatment: After a recovery period (e.g., 1-2 weeks), the ovariectomized rats are divided into treatment groups and receive Hesperetin 7-O-glucoside orally (e.g., mixed in the diet) for a specified duration (e.g., 90 days). A control OVX group receives the vehicle.[3][9]

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the rats are euthanized. The femurs are excised, and the bone mineral density is measured using dual-energy X-ray absorptiometry (DXA).[5][12]

-

Histomorphometry and Biochemical Analysis: Bone architecture can be further analyzed through histomorphometry of bone sections. Blood and urine samples can be collected to measure bone turnover markers.[9]

Signaling Pathways and Mechanisms of Action

Hesperetin 7-O-glucoside exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Hesperetin 7-O-glucoside has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Hesperetin 7-O-glucoside can interfere with this cascade, likely by inhibiting the phosphorylation of key signaling proteins like IκBα and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.

Caption: Hesperetin 7-O-glucoside inhibits the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway

The antioxidant effects of Hesperetin 7-O-glucoside are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). Hesperetin 7-O-glucoside can promote the dissociation of Nrf2 from its inhibitor Keap1, thereby facilitating its nuclear translocation and subsequent antioxidant gene expression.

Caption: Hesperetin 7-O-glucoside activates the Nrf2/HO-1 antioxidant pathway.

Bone Protection: Modulation of Osteoblast Differentiation Pathways

Hesperetin 7-O-glucoside has been observed to promote osteoblast differentiation, a key process in bone formation. This effect is mediated through the modulation of signaling pathways involving Runt-related transcription factor 2 (Runx2) and Smad proteins. Runx2 is a master transcription factor for osteogenesis. Hesperetin 7-O-glucoside may enhance the expression and/or activity of Runx2 and its downstream targets, potentially through the activation of Smad1/5/8 signaling, which are key mediators of the bone morphogenetic protein (BMP) pathway.

Caption: Hesperetin 7-O-glucoside promotes osteoblast differentiation.

Conclusion and Future Directions

Hesperetin 7-O-glucoside is a multifaceted bioactive compound with significant therapeutic potential. Its superior bioavailability compared to its parent compound, hesperidin, makes it a particularly attractive molecule for further investigation. The compiled data on its quantitative efficacy, detailed experimental protocols, and elucidated signaling pathways provide a solid foundation for future research and development.

Future studies should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human clinical trials to validate its efficacy and safety for various health conditions.

-

Pharmacokinetics and Metabolism: Further delineating the pharmacokinetic profile and metabolic fate of Hesperetin 7-O-glucoside in humans to optimize dosing and delivery systems.

-

Synergistic Effects: Investigating the potential synergistic effects of Hesperetin 7-O-glucoside with other therapeutic agents to enhance its efficacy.

-

Mechanism of Action: Deeper exploration of the molecular targets and signaling cascades to fully understand its pleiotropic effects.

This technical guide serves as a comprehensive resource for researchers and professionals in the field, aiming to accelerate the translation of scientific knowledge on Hesperetin 7-O-glucoside into tangible health benefits.

References

- 1. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. marinebiology.pt [marinebiology.pt]

- 7. mdpi.com [mdpi.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Rat Model for Osteoporosis - Enamine [enamine.net]

- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperetin 7-O-glucoside: A Comprehensive Technical Review of its Role in Cardiovascular Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside, a prominent flavonoid found in citrus fruits, and its primary metabolite, hesperetin-7-O-glucuronide, have garnered significant scientific attention for their potential therapeutic applications in cardiovascular disease. This technical guide provides an in-depth analysis of the current understanding of Hesperetin 7-O-glucoside's role in cardiovascular health, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Dietary flavonoids have emerged as a promising class of compounds due to their pleiotropic pharmacological effects. Hesperetin 7-O-glucoside, a flavanone glycoside, is a key bioactive component of citrus fruits. Following ingestion, it is metabolized to its aglycone, hesperetin, and subsequently to its major circulating metabolite, hesperetin-7-O-glucuronide. It is this glucuronidated form that is largely responsible for the observed cardiovascular benefits. This document synthesizes the current preclinical evidence supporting the role of Hesperetin 7-O-glucoside and its metabolites in promoting cardiovascular health through vasodilation, anti-inflammatory, and antioxidant mechanisms.

Mechanisms of Action

The cardioprotective effects of Hesperetin 7-O-glucoside are multi-faceted, primarily attributed to the bioactivity of its metabolite, hesperetin-7-O-glucuronide. The key mechanisms include vasodilation, anti-inflammation, and antioxidant effects.

Vasodilation and Endothelial Function

Hesperetin and its metabolites have been shown to induce vasodilation and improve endothelial function, key factors in maintaining cardiovascular homeostasis. The primary mechanism involves the enhancement of nitric oxide (NO) bioavailability.

-

eNOS Activation: Hesperetin stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway.[1] This activation leads to increased NO production in vascular endothelial cells.[1][2]

-

Endothelium-Dependent Relaxation: Studies on isolated aortic rings from spontaneously hypertensive rats (SHRs) have demonstrated that hesperetin-7-O-glucuronide enhances endothelium-dependent vasodilation in response to acetylcholine.[3][4] This effect is not observed in endothelium-independent vasodilation induced by sodium nitroprusside, indicating a specific action on the endothelium.[3][4]

Anti-inflammatory Effects

Chronic inflammation is a critical contributor to the pathogenesis of atherosclerosis and other CVDs. Hesperetin 7-O-glucoside and its metabolites exhibit potent anti-inflammatory properties.

-

NF-κB Inhibition: Hesperetin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the activation of NF-κB, hesperetin suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, and adhesion molecules like ICAM-1 and VCAM-1.[5][6]

-

Reduction of Inflammatory Markers: In vitro studies using rat aortic endothelial cells have shown that hesperetin-7-O-glucuronide significantly decreases the mRNA expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) induced by hydrogen peroxide.[3][4]

Antioxidant Effects

Oxidative stress is a major driver of endothelial dysfunction and cardiovascular damage. Hesperetin demonstrates significant antioxidant activity through the modulation of endogenous antioxidant defense systems.

-

Nrf2/HO-1 Pathway Activation: Hesperetin has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.[7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the cardiovascular effects of Hesperetin 7-O-glucoside and its metabolites.

Table 1: In Vivo Effects of Hesperetin-7-O-glucuronide on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Dosage and Administration Route | Animal Model | Key Findings | Reference |

| Systolic Blood Pressure (SBP) | 5 mg/kg, Intravenous | Anesthetized SHRs | Significant decrease in SBP following administration. | [3][4] |

| Diastolic Blood Pressure (DBP) | 5 mg/kg, Intravenous | Anesthetized SHRs | No significant change reported. | [4] |

Table 2: In Vitro Effects of Hesperetin and its Metabolites on Cardiovascular Biomarkers

| Compound | Concentration | Cell/Tissue Model | Biomarker Measured | Outcome | Reference |

| Hesperetin | 10⁻⁵ M | Isolated aortas from SHRs | Endothelium-dependent relaxation (Acetylcholine) | Enhanced vasodilation. | [9] |

| Hesperetin-7-O-glucuronide | 100 µM | Isolated aortas from SHRs | Endothelium-dependent relaxation (Acetylcholine) | Significantly enhanced vasodilation. | [4] |

| Hesperetin-7-O-glucuronide | Not specified | Rat aortic endothelial cells | ICAM-1 and MCP-1 mRNA expression (H₂O₂-induced) | Decreased expression of both inflammatory markers. | [3][4] |

| Hesperetin | 5 µM | LPS-stimulated RAW264.7 macrophages | Inflammatory and metabolic markers | Significantly restored cellular metabolic disorders and inflammation. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Blood Pressure Measurement in Anesthetized SHRs

-

Animal Model: Male spontaneously hypertensive rats (SHRs).

-

Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Catheterization: The carotid artery is cannulated for continuous blood pressure monitoring using a pressure transducer connected to a data acquisition system. The jugular vein is cannulated for intravenous administration of the test compound.

-

Compound Administration: Hesperetin-7-O-glucuronide is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus intravenous injection (e.g., 5 mg/kg).

-

Data Acquisition: Systolic and diastolic blood pressure are recorded continuously before and after the administration of the compound.

Ex Vivo Aortic Ring Vasodilation Assay

-

Tissue Preparation: The thoracic aorta is excised from SHRs and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

-

Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation) are added to the organ bath.

-

Treatment: To test the effect of hesperetin or its metabolites, the aortic rings are incubated with the compound for a specific period before pre-contraction and the generation of the concentration-response curve.

In Vitro Anti-inflammatory Assay in Rat Aortic Endothelial Cells (RAOECs)

-

Cell Culture: Primary RAOECs are isolated from rat aortas by enzymatic digestion (e.g., with collagenase) and cultured in appropriate endothelial cell growth medium.[11]

-

Induction of Inflammation: Confluent RAOEC monolayers are treated with an inflammatory stimulus, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS), to induce the expression of inflammatory markers.

-

Treatment: Cells are pre-treated with various concentrations of Hesperetin-7-O-glucuronide for a specified duration before the addition of the inflammatory stimulus.

-

Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The mRNA expression levels of inflammatory genes like ICAM-1 and MCP-1 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Hesperetin 7-O-glucoside and its metabolites.

Conclusion and Future Directions

The preclinical evidence strongly suggests that Hesperetin 7-O-glucoside and its primary metabolite, hesperetin-7-O-glucuronide, are promising therapeutic agents for the management of cardiovascular diseases. Their ability to induce vasodilation, and exert anti-inflammatory and antioxidant effects through well-defined signaling pathways, provides a solid foundation for their further development.

Future research should focus on:

-

Clinical Trials: Well-designed, placebo-controlled clinical trials in human subjects are necessary to validate the preclinical findings and establish the efficacy and safety of Hesperetin 7-O-glucoside for cardiovascular health.

-

Bioavailability and Formulation: Optimizing the bioavailability of hesperetin through advanced formulation strategies could enhance its therapeutic potential.

-

Long-term Effects: Investigating the long-term effects of Hesperetin 7-O-glucoside supplementation on cardiovascular outcomes is crucial.

-

Synergistic Effects: Exploring the potential synergistic effects of Hesperetin 7-O-glucoside with other cardioprotective agents could lead to more effective combination therapies.

This technical guide provides a comprehensive overview for researchers and drug development professionals, aiming to stimulate further investigation into the promising cardiovascular benefits of Hesperetin 7-O-glucoside.

References

- 1. Citrus Polyphenol Hesperidin Stimulates Production of Nitric Oxide in Endothelial Cells while Improving Endothelial Function and Reducing Inflammatory Markers in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct effects of naringenin and hesperetin on nitric oxide production from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. researchgate.net [researchgate.net]

- 8. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Short-term effects of glucosyl hesperidin and hesperetin on blood pressure and vascular endothelial function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencerepository.org [sciencerepository.org]

Hesperetin 7-O-glucoside and Gut Microbiota: A Technical Guide to Core Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin 7-O-glucoside (H7G) is a flavonoid monoglucoside found in citrus fruits. It is a derivative of hesperidin, where the rhamnose sugar moiety has been removed. This structural difference significantly enhances its bioavailability compared to hesperidin. While H7G can be absorbed in the small intestine after hydrolysis by brush border enzymes, a portion of it transits to the colon, where it interacts with the gut microbiota. These interactions lead to the production of various metabolites that can modulate host physiology, including inflammatory responses and metabolic pathways. This technical guide provides an in-depth overview of the core interactions between hesperetin 7-O-glucoside and the gut microbiota, with a focus on its metabolism, the modulation of microbial communities, and the downstream effects on host signaling pathways.

Metabolism of Hesperetin 7-O-glucoside by Gut Microbiota

The primary metabolic transformation of hesperetin 7-O-glucoside by the gut microbiota is the cleavage of the glucose moiety, a process known as deglycosylation. This reaction is catalyzed by bacterial β-glucosidases, releasing the aglycone hesperetin. Hesperetin can be further metabolized by the gut microbiota through ring fission, resulting in the formation of various phenolic acids.

Several bacterial species residing in the human gut have been identified to possess β-glucosidase activity and are capable of metabolizing flavonoid glycosides. These include species from the genera Bifidobacterium, Lactobacillus, Bacteroides, and Enterococcus[1]. Specifically, studies have shown that Bifidobacterium and Lactobacillus species can metabolize hesperidin to hesperetin, indicating their potential to act on H7G as well[2]. The resulting hesperetin is then available for absorption or further microbial degradation.

The catabolism of hesperetin by gut bacteria such as Bifidobacterium longum and Lactobacillus rhamnosus can lead to the production of smaller phenolic compounds, including 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, and 3-(3-hydroxyphenyl)propanoic acid[3]. These metabolites can be absorbed into the bloodstream and exert systemic effects.

Modulation of Gut Microbiota Composition

Dietary supplementation with hesperetin 7-O-glucoside has been shown to significantly alter the composition and diversity of the gut microbiota. In vitro and in vivo studies have demonstrated that H7G can promote the growth of beneficial bacteria while inhibiting the proliferation of potentially pathogenic species.

An in vitro fermentation study with human fecal microbiota showed that H7G significantly increased the relative abundance of Bifidobacterium and Lactobacillus[4][5]. Furthermore, it was observed that H7G could decrease the abundance of potentially harmful bacteria such as Lachnoclostridium and Bilophila[4][5]. In animal models of colitis, dietary H7G was found to regulate the gut microbiota composition, affecting phyla such as Bacteroidetes, Cyanobacteria, Desulfobacterota, and Deferribacteres, and genera including Enterorhabdus, Prevotellaceae, and Ruminococcaceae[6].

| Microbial Group | Effect of Hesperetin 7-O-glucoside | Reference |

| Bifidobacterium | Increase | [4][5] |

| Lactobacillus | Increase | [4][5] |

| Lachnoclostridium | Decrease | [4][5] |

| Bilophila | Decrease | [4][5] |

| Bacteroidetes | Modulation | [6] |

| Cyanobacteria | Modulation | [6] |

| Desulfobacterota | Modulation | [6] |

| Deferribacteres | Modulation | [6] |

| Enterorhabdus | Modulation | [6] |

| Prevotellaceae | Modulation | [6] |

| Ruminococcaceae | Modulation | [6] |

Downstream Effects on Host Signaling Pathways

The interaction between hesperetin 7-O-glucoside and the gut microbiota leads to the modulation of several host signaling pathways, primarily related to inflammation and metabolism.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Hesperetin, the aglycone of H7G, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[7][8]. In inflammatory conditions such as colitis, H7G supplementation has been demonstrated to alleviate inflammatory status, reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6, and modulate the expression of genes involved in these pathways[6][7][9]. The modulation of the gut microbiota by H7G contributes to these anti-inflammatory effects by reducing the abundance of pro-inflammatory bacteria and promoting the growth of beneficial, anti-inflammatory species.

Modulation of Bile Acid Metabolism

Long-term intake of hesperetin 7-O-glucoside has been shown to modulate bile acid metabolism, a process intricately linked to the gut microbiota[10][11]. H7G intake can accelerate the biosynthesis and excretion of bile acids, leading to a reduction in hepatic cholesterol and triglycerides[10][11]. The gut microbiota plays a crucial role in the secondary metabolism of bile acids, and H7G has been found to elevate the diversity of gut bacteria associated with this process[10][11]. This modulation of bile acid signaling, through receptors like the farnesoid X receptor (FXR), can have wide-ranging effects on host lipid and glucose homeostasis[12][13][14].

Experimental Protocols

In Vitro Fermentation of Hesperetin 7-O-glucoside with Human Fecal Microbiota

This protocol describes a method for assessing the impact of H7G on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.

1. Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Homogenize the fecal samples in a sterile anaerobic chamber to create a fecal slurry (e.g., 1:10 w/v in a pre-reduced anaerobic buffer).

2. Fermentation Medium:

-

Prepare a basal nutrient medium that mimics the composition of the human colon. A typical medium may contain peptone, yeast extract, salts, and a buffering agent[15].

-

Sterilize the medium by autoclaving and maintain under anaerobic conditions.

3. In Vitro Fermentation:

-

In an anaerobic chamber, dispense the fermentation medium into sterile culture vessels (e.g., Hungate tubes or bioreactors)[15].

-

Add a standardized amount of hesperetin 7-O-glucoside to the experimental vessels. A control group without H7G should be included.

-

Inoculate each vessel with the prepared fecal slurry.

-

Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

4. Sample Analysis:

-

At designated time points, collect samples from the fermentation vessels for analysis.

-

Microbiota Composition: Extract bacterial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure[16][17][18][19][20].

-

Metabolite Analysis: Analyze the supernatant for the presence of H7G, hesperetin, and other metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[21][22][23][24]. Analyze for short-chain fatty acids (SCFAs) using gas chromatography (GC).

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the key steps for analyzing the gut microbiota composition from fecal or intestinal content samples.

1. DNA Extraction:

-

Extract total genomic DNA from the samples using a commercially available DNA isolation kit designed for fecal samples, following the manufacturer's instructions.

2. PCR Amplification of the 16S rRNA Gene:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.

-

Perform the PCR reaction using a high-fidelity DNA polymerase to minimize amplification errors.

3. Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and other contaminants.

-

Prepare a sequencing library by ligating adapters to the purified amplicons.

-

Perform high-throughput sequencing of the library on a platform such as Illumina MiSeq.

4. Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

-

Perform diversity analyses (alpha and beta diversity) and statistical comparisons between different experimental groups.

Conclusion

Hesperetin 7-O-glucoside exhibits significant interactions with the gut microbiota, leading to its metabolism into bioactive compounds and the modulation of the microbial community. These interactions have profound implications for host health, particularly in the context of inflammation and metabolic diseases. The enhanced bioavailability of H7G compared to its parent compound, hesperidin, makes it an attractive candidate for further research and development as a therapeutic agent or functional food ingredient. The experimental protocols outlined in this guide provide a framework for investigating the intricate relationship between hesperetin 7-O-glucoside and the gut microbiota, paving the way for a deeper understanding of its mechanisms of action and potential applications in human health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hesperetin Alleviated Experimental Colitis via Regulating Ferroptosis and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 20. 16S rRNA Gene Sequencing Reveals Specific Gut Microbes Common to Medicinal Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment [mdpi.com]

Hesperetin 7-O-glucoside: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin 7-O-glucoside (H7G), a flavonoid monoglucoside, has garnered significant scientific interest due to its demonstrably superior bioavailability compared to its more common rutinoside counterpart, hesperidin. This technical guide provides an in-depth analysis of the current understanding of H7G's absorption, distribution, metabolism, and excretion (ADME) profile. It synthesizes quantitative data from key human and animal studies, details the experimental protocols utilized in this research, and presents visual representations of the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development who are investigating the therapeutic potential of H7G.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, are known for their wide range of biological activities. Hesperidin, the predominant flavonoid in citrus fruits, is a rutinoside of hesperetin. However, its therapeutic efficacy is often limited by its low bioavailability. The enzymatic removal of the rhamnose moiety from hesperidin yields hesperetin 7-O-glucoside (H7G), a compound that exhibits significantly enhanced absorption and metabolic efficiency. Understanding the pharmacokinetic profile of H7G is crucial for unlocking its full potential in various health applications.

Bioavailability and Pharmacokinetics

The bioavailability of H7G is markedly higher than that of hesperidin. This is primarily attributed to the difference in their sites of absorption. H7G is readily hydrolyzed by lactase phlorizin hydrolase (LPH) in the brush border of the small intestine, allowing for the rapid absorption of its aglycone, hesperetin.[1][2] In contrast, hesperidin largely bypasses the small intestine and is metabolized by the gut microbiota in the colon before absorption can occur.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hesperetin following the administration of H7G and hesperidin in human and animal studies.

Table 1: Pharmacokinetic Parameters of Total Hesperetin in Human Plasma Following Oral Administration of Hesperetin 7-O-glucoside vs. Hesperidin

| Parameter | Hesperetin 7-O-glucoside Formulation | Hesperidin Formulation | Fold Increase with H7G | Reference |

| AUC0-24h (µM·h) | 34.44 | 0.33 | ~105 | [1] |

| AUC0-6h (µM·h) | - | - | 555 | [1] |

| AUC0-8h (µM·h) | - | - | 248 | [1] |

| Cmax (µM) | >4 (estimated from graph) | <0.5 (estimated from graph) | >8 | [1] |

| Tmax (h) | ~0.5 | ~6-8 | - | [1] |

Data from a study comparing a hesperetin-7-glucoside with β-cyclodextrin compound to a physical mixture of hesperidin and dextrin.

Table 2: Relative Urinary Excretion of Hesperetin in Rats Fed Diets Supplemented with Hesperetin 7-O-glucoside or Hesperidin

| Treatment Group | Relative Urinary Excretion (%) | Reference |

| 0.25% Hesperidin | 2.4 | [3][4] |

| 0.5% Hesperidin | 3.6 | [3][4] |

| 0.25% Hesperetin 7-O-glucoside | 10.9 | [3][4] |

| 0.5% Hesperetin 7-O-glucoside | 10.8 | [3][4] |

Metabolism

The metabolism of H7G is a multi-step process involving enzymatic hydrolysis, absorption, and subsequent conjugation.

Small Intestine Metabolism

Upon ingestion, H7G travels to the small intestine where it is primarily hydrolyzed by the brush border enzyme lactase phlorizin hydrolase (LPH). This enzymatic action cleaves the glucose moiety, releasing the aglycone hesperetin.[1][2] Hesperetin is then absorbed by the enterocytes.

Hepatic Metabolism